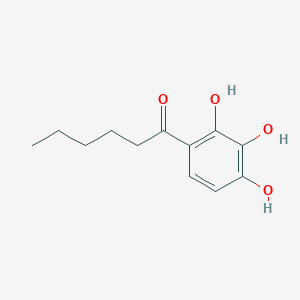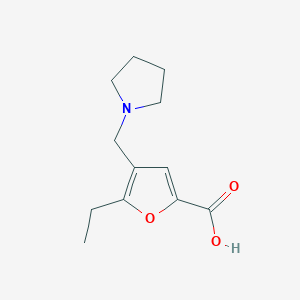
4'-O-Methyldavidigenin
Descripción general
Descripción
4’-O-Methyldavidigenin is a flavonoid lipid molecule found in various plant species, including Dissochaeta beccariana, Viburnum davidii, and Viburnum lantanoides. It exhibits hydrophobic properties, is practically insoluble in water, and is relatively neutral .
Molecular Structure Analysis
The molecular structure of 4’-O-Methyldavidigenin consists of a flavonoid backbone with a methoxy group (OCH₃) attached at the 4’ position. The precise arrangement of atoms and bonds can be visualized through nuclear magnetic resonance (NMR) spectroscopy. Annotated 1H NMR spectra provide insights into the chemical shifts and connectivity of protons in the compound .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Bioactive Principle in Artemisia dracunculus
4'-O-Methyldavidigenin, identified as a major bioactive component in Artemisia dracunculus, enhances insulin signaling in skeletal muscle. A study utilized a novel approach to selectively remove this compound and its isomer from Artemisia dracunculus extract, confirming its role in the antidiabetic effect of the extract (Yu et al., 2019).
DNA Methylation and Genetic Regulation
The process of DNA methylation, a key epigenetic mechanism, involves modifications like 5-hydroxymethylcytosine and 5-methylcytosine. These modifications are crucial in developmental regulation and disease susceptibility. While not directly about this compound, understanding DNA methylation is relevant in the context of genetic regulation and may have implications for the broader understanding of methylation processes in which compounds like this compound play a role (Wong et al., 2010).
Pharmacogenomics and Drug Metabolism
In pharmacogenomics, understanding the genetic variations in drug metabolism is crucial. Research on enzymes that catalyze S-methylation, O-methylation (such as with this compound), and N-methylation has shown that these variations can significantly impact the metabolism, effect, and toxicity of drugs (Weinshilboum, 1988).
Site-Specific Methylation and Its Importance
The methylation of apigenin, a process similar to that of this compound, results in improved absorption and bioavailability. A study on liverwort species Plagiochasma appendiculatum characterized a Class II O-methyltransferase, which is effective in catalyzing the conversion of apigenin to its methylated form. This underscores the significance of site-specific methylation in enhancing the properties of phytochemicals (Liu et al., 2017).
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17,19H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSKKITJGNMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376610 | |
| Record name | 4'-O-Methyldavidigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65428-04-8 | |
| Record name | 4'-O-Methyldavidigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1621172.png)
![5-(Chloromethyl)-3-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1621173.png)

![2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid](/img/structure/B1621175.png)


![2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide](/img/structure/B1621180.png)






